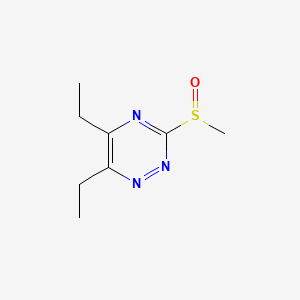
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine is a versatile chemical compound with a molecular formula of C8H13N3OS and a molecular weight of 199.2733 . This compound is known for its unique properties, which enable its application in various scientific research fields, including medicine, agriculture, and environmental sciences.
Méthodes De Préparation
The synthesis of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves specific synthetic routes and reaction conditions. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone derivative .
Applications De Recherche Scientifique
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial agent. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine can be compared with similar compounds such as 5,6-diethyl-3-(methylsulfanyl)-1,2,4-triazine. While both compounds share a similar core structure, the presence of the methanesulfinyl group in this compound imparts unique properties that differentiate it from its analogs. For example, the methanesulfinyl group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C8H13N3OS |
|---|---|
Poids moléculaire |
199.28 g/mol |
Nom IUPAC |
5,6-diethyl-3-methylsulfinyl-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3OS/c1-4-6-7(5-2)10-11-8(9-6)13(3)12/h4-5H2,1-3H3 |
Clé InChI |
NVXQITFVAHJSHS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NC(=N1)S(=O)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



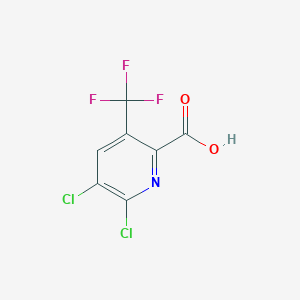
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)



![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
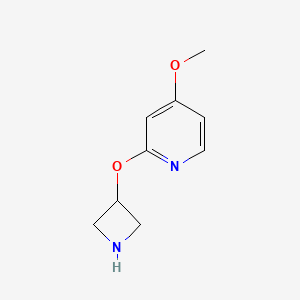

![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)
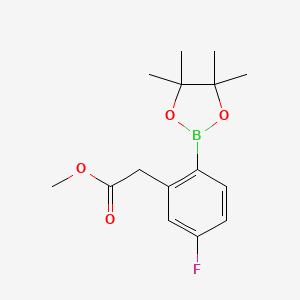
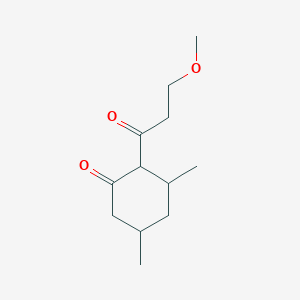
![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
